

Commercial & Technical Profile: Phosphocholine-d9 Chloride Calcium Salt

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Compound of Interest

Compound Name: *Phosphocholine-d9 Chloride*

Calcium Salt

CAS No.: *344299-43-0*

Cat. No.: *B588167*

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Executive Summary

Phosphocholine-d9 Chloride Calcium Salt (CAS: 344299-43-0) is the gold-standard internal standard (ISTD) for the absolute quantification of phosphocholine and related choline metabolites via LC-MS/MS. Unlike the endogenous metabolite, which is zwitterionic and highly hygroscopic, the calcium salt formulation is engineered for benchtop stability, preventing the deliquescence common to sodium or inner-salt forms.

This guide provides a direct commercial analysis of qualified suppliers and a validated HILIC-MS/MS technical workflow for its application in lipidomics.

Technical Identity & Specifications

Before sourcing, verify the chemical identity to ensure compatibility with your specific mass spectrometry transition parameters.

Attribute	Specification	Technical Note
Chemical Name	Phosphocholine-d9 Chloride Calcium Salt	Deuteration occurs on the trimethylammonium group ().
CAS Number	344299-43-0	Specific to the calcium chloride salt form.
Formula		The calcium ion stabilizes the phosphate group; chloride balances the quaternary amine.
MW	~266.72 g/mol	Includes the salt counterions. Free acid MW is ~192.2 Da.
Isotopic Purity	≥ 99 atom % D	Critical to prevent "M+0" contribution to the endogenous signal.
Solubility	Water (Soluble), Methanol (Slightly)	Crucial: Calcium salts may precipitate in high-phosphate buffers. Use ammonium formate/acetate for LC-MS.

Why the "Calcium Salt" Variant?

Phosphocholine is naturally hygroscopic. The "Inner Salt" or "Chloride Sodium Salt" variants often turn into a sticky gum upon exposure to air, making accurate weighing impossible. The Calcium Salt crystallizes as a stable white solid, ensuring gravimetric accuracy during stock solution preparation—a non-negotiable requirement for quantitative ISTD use.

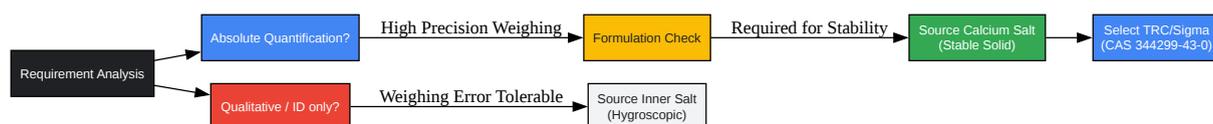
Commercial Supplier Landscape

The following vendors are validated sources for the specific Calcium Salt formulation.

Supplier	Catalog #	Purity Specification	Pack Sizes	Notes
Toronto Research Chemicals (TRC)	TRC-P354502	≥98% (Isotopic)	5 mg, 50 mg	Primary source for many resellers. High batch consistency.
Sigma-Aldrich (Merck)	767832	98 atom % D	5 mg, 10 mg	Research Grade. Often available from local stock. [1]
Santa Cruz Biotech (SCBT)	sc-219602	≥99% deuterated	1 mg, 5 mg	Good for smaller pilot studies.
C/D/N Isotopes	D-5527	99 atom % D	0.05 g, 0.1 g	Bulk specialist. Lists as "Phosphorylcholine chloride-d9 (calcium salt)". [2]

Supply Chain Decision Matrix

Use the following logic to select the appropriate grade and supplier.



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Figure 1: Decision matrix for selecting the correct salt form based on experimental precision requirements.

Validated Application Protocol (HILIC-MS/MS)

Phosphocholine is highly polar and will not retain on standard C18 columns. You must use Hydrophilic Interaction Liquid Chromatography (HILIC).^{[2][3][4]}

A. Stock Solution Preparation^[5]

- Weighing: Weigh ~1-2 mg of Phosphocholine-d9 Calcium Salt into a glass vial.
- Solvent: Dissolve in 50:50 Methanol:Water.
 - Note: Pure methanol may not fully solubilize the calcium salt. Water is essential for dissociation.
- Concentration: Prepare a 1 mM master stock. Store at -20°C (stable for 6 months).

B. Sample Extraction (Bligh-Dyer Modified)

Do not use a pure lipid extraction (Chloroform layer) as Phosphocholine is water-soluble.

- Biological Sample: 50 µL Plasma or Tissue Homogenate.
- Spike: Add 10 µL of Phosphocholine-d9 Working Solution (e.g., 10 µM).
- Precipitation: Add 200 µL Methanol/Acetonitrile (1:1). Vortex 30s.
- Phase Separation: Add 50 µL Water and 100 µL Chloroform (optional, to remove neutral lipids).
- Collection: Collect the upper aqueous/methanol phase. This contains the Phosphocholine.^{[1][2][5][6][7][8][9][10][11]}
- Injection: Dilute 1:5 with Acetonitrile prior to HILIC injection to match initial mobile phase conditions.

C. LC-MS/MS Parameters

Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

Mobile Phase:

- A: 10 mM Ammonium Formate in Water (pH 3.0).
- B: Acetonitrile with 0.1% Formic Acid.

MRM Transitions: | Analyte | Precursor (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) | Product (

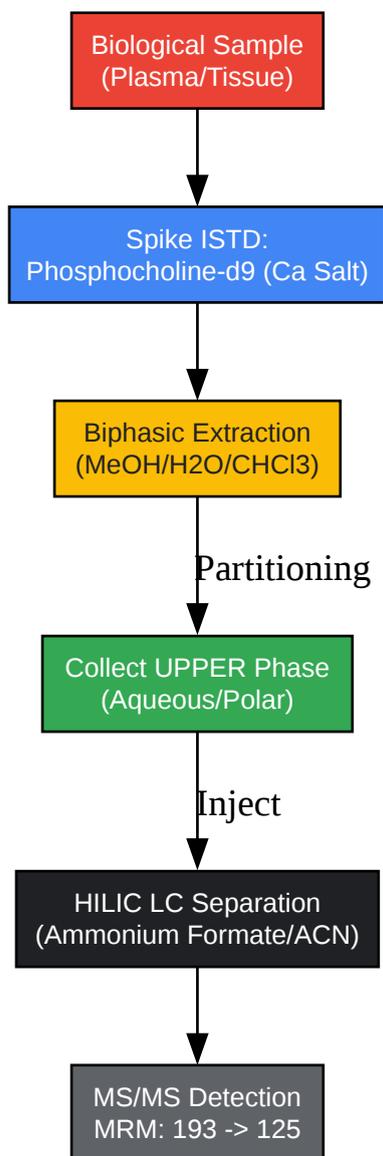
) | Collision Energy (V) | Mechanistic Note | | :--- | :--- | :--- | :--- | :--- | | Phosphocholine (Endogenous) | 184.1 | 125.0 | 20 | Loss of Trimethylamine [

] | | Phosphocholine (Qual) | 184.1 | 86.1 | 25 | Headgroup fragment | | Phosphocholine-d9 (ISTD) | 193.1 | 125.0 | 20 | Loss of deuterated Trimethylamine [

] | | Phosphocholine-d9 (Qual) | 193.1 | 95.1 | 25 | Deuterated Headgroup fragment |

Note on d9 Transition: The transition 193 -> 125 is preferred for quantification because the neutral loss of the labeled trimethylamine group (Mass 68) leaves the unlabeled phosphate-ethyl backbone (Mass 125), resulting in a clean, high-intensity peak.

D. Experimental Workflow Diagram



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Figure 2: Step-by-step extraction and analysis workflow ensuring recovery of the polar phosphocholine fraction.

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